molecular formula C14H21NO3 B12325226 tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate

Cat. No.: B12325226
M. Wt: 251.32 g/mol
InChI Key: ITPFEPDHSLWUED-NWDGAFQWSA-N
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Description

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is a chemical compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as a solvent.

    Reduction: NaBH4, methanol as a solvent.

    Substitution: Various nucleophiles, solvents like DCM or acetonitrile, and catalysts like DMAP.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
  • tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
  • tert-butyl carbamate

Uniqueness

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m0/s1

InChI Key

ITPFEPDHSLWUED-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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